

Synonyms and alternative names for Acid Red 52

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Compound of Interest

Compound Name: Acid Red 52

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Acid Red 52: A Comprehensive Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and physical properties of reagents is paramount. **Acid Red 52**, a synthetic dye, is a versatile tool in various scientific applications. This guide provides an in-depth overview of its synonyms, alternative names, and key technical data, including experimental protocols and workflow visualizations.

Synonyms and Alternative Names

Acid Red 52 is known by a variety of names across different industries and suppliers. A comprehensive list of these is crucial for accurate literature searches and material sourcing.

- Common Synonyms: Sulforhodamine B, Acid Rhodamine B, Kiton Red S[1][2][3]
- C.I. Name: C.I. **Acid Red 52**[4][5]
- C.I. Number: 45100[1][4]
- CAS Number: 3520-42-1[1][4][5]
- Other Names: Acid Leather Red KB, Acid Red B-SF, Acid Red XB, Acid Rhodamine, Acid Rose B, Amido Rhodamine B, Brilliant Acid Rhodamine B, Brilliant Superlan Rhodamine B, Erio Acid Red XB, Fenazo Pink XXB, Food Red 106, Lissamine Rhodamine, Pontacyl Brilliant Pink, Red 106, Solar Rhodamine B, Xylene Red B[1][6][7][8]

Chemical and Physical Properties

The following table summarizes the key quantitative data for **Acid Red 52**, providing a clear reference for its physical and chemical characteristics.

Property	Value	References
Molecular Formula	C27H29N2NaO7S2	[1][3][4][5][7]
Molecular Weight	580.65 g/mol	[4][5][7]
Appearance	Dark red to dark brown powder	[4][9][10]
Solubility in Water	Soluble	[1][9][11]
Maximum Absorbance (λ_{max})	565 nm	[12]
Maximum Emission (λ_{em})	586 nm	[12]
EC Number	222-529-8	[1]

Experimental Protocols

Acid Red 52, particularly under the name Sulforhodamine B (SRB), is widely used in a colorimetric assay to determine cell density and cytotoxicity. The SRB assay is based on the ability of the dye to bind to protein components of cells.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

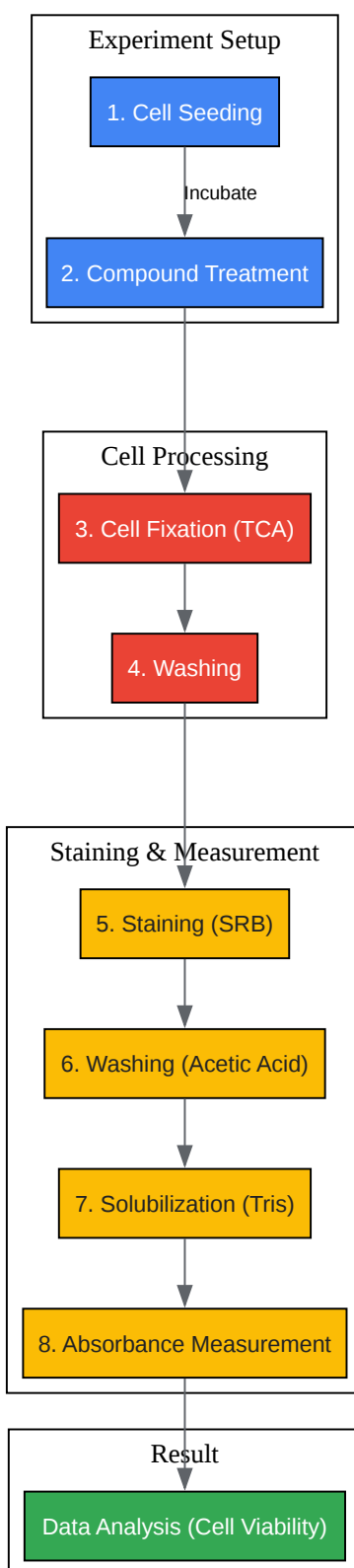
This protocol outlines the key steps for assessing cell viability using the SRB assay.[13]

- **Cell Seeding:** Plate cells in a 96-well microtiter plate at a predetermined optimal density and incubate under standard conditions.
- **Compound Treatment:** Expose the cells to the test compounds at various concentrations.
- **Cell Fixation:** After the desired exposure time, gently remove the culture medium and fix the cells by adding 50-100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

- **Washing:** Carefully wash the plates five times with slow-running tap water to remove the TCA and excess medium. Allow the plates to air dry completely.
- **Staining:** Add 50-100 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- **Removal of Unbound Dye:** After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.
- **Air Drying:** Allow the plates to air dry completely.
- **Solubilization:** Add 100-200 μL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
- **Absorbance Measurement:** Measure the optical density (OD) at a wavelength of 540 nm using a microplate reader. The absorbance is directly proportional to the total cellular protein content, and thus to the cell number.

Visualizing Experimental Workflows

To further clarify the experimental process, a logical workflow diagram for the Sulforhodamine B (SRB) assay is provided below.



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Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

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